molecular formula C13H14BrN3O2 B13004204 tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate

tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate

Cat. No.: B13004204
M. Wt: 324.17 g/mol
InChI Key: VVVVZTYKNROEPL-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,6-naphthyridine core, a privileged scaffold known for its diverse biological activities, and is functionalized with both a bromo substituent and a tert-butylcarbamate (Boc) protecting group. The presence of these groups makes it a versatile building block for further synthetic elaboration, particularly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, and for the protection and deprotection of amines in multi-step synthetic sequences . The 1,6-naphthyridine scaffold is recognized as a promising structure in the development of novel therapeutic agents. Research into similar compounds has demonstrated potent biological activities, including anti-mycobacterial properties, highlighting the potential of this chemical class in addressing challenging disease areas . Furthermore, related naphthyridine and quinoline-based molecules are being investigated in oncology research for their cytotoxic effects and unique mechanisms of action, such as inducing cellular stress and autophagy in cancer cell lines . This compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C13H14BrN3O2

Molecular Weight

324.17 g/mol

IUPAC Name

tert-butyl N-(5-bromo-1,6-naphthyridin-2-yl)carbamate

InChI

InChI=1S/C13H14BrN3O2/c1-13(2,3)19-12(18)17-10-5-4-8-9(16-10)6-7-15-11(8)14/h4-7H,1-3H3,(H,16,17,18)

InChI Key

VVVVZTYKNROEPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C(=NC=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate typically involves several steps:

Chemical Reactions Analysis

tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and organic solvents such as dioxane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the naphthyridine ring system play crucial roles in its binding to enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Brominated Carbamates

a. tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate (C₁₂H₁₆BrN₂O₃; MW: 347.18 g/mol)

  • Structural Differences: Features a monocyclic pyridine ring with methoxy and methylcarbamate groups at positions 3 and 2, respectively.
  • Applications : Used in kinase inhibitor synthesis due to its planar structure.

b. tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate (C₁₀H₁₁BrN₂O₃; MW: 311.11 g/mol)

  • Key Contrast : The hydroxyl group at position 3 introduces hydrogen-bonding capability, enhancing solubility in polar solvents. However, this increases susceptibility to oxidation compared to the naphthyridine analog .
  • Reactivity : Bromine at position 5 enables efficient Pd-catalyzed couplings, but the hydroxyl group necessitates protection during multi-step syntheses.

c. tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate (C₁₅H₂₁BrN₄O₃; MW: 409.26 g/mol)

  • Functional Groups : The pivalamido group at position 5 provides steric bulk, slowing down unwanted side reactions. This contrasts with the naphthyridine derivative, where steric effects arise from the fused ring system .
Naphthyridine and Bicyclic Analogs

a. tert-Butyl {1-[4-(5-{2-[(1-methyl-1H-imidazol-4-yl)carbonyl]hydrazino}-3-phenyl-1,6-naphthyridin-2-yl)phenyl]cyclobutyl}carbamate

  • Structure: Shares the 1,6-naphthyridine core but includes a phenyl group at position 3 and a hydrazino-imidazole side chain.
  • Synthetic Utility : Demonstrated in a multi-step synthesis (60°C, N₂ atmosphere) with a yield of ~70%, highlighting the compatibility of brominated naphthyridines in complex reactions .

b. tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate

  • Core Differences : A pyrimidine-cyclohexane hybrid instead of naphthyridine. The iodine substituent offers distinct reactivity (e.g., Stille couplings) compared to bromine .
Physicochemical and Reactivity Comparison
Compound Aromatic System Substituents Molecular Weight (g/mol) Key Reactivity
tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate 1,6-Naphthyridine Br (C5), Boc (C2) 340.18 Suzuki coupling, Buchwald-Hartwig amination
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate Pyridine Br (C5), OMe (C3), Boc (C2) 347.18 Nucleophilic aromatic substitution
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate Pyridine Br (C5), OH (C3), Boc (C2) 311.11 Cross-coupling (requires hydroxyl protection)
tert-Butyl {1-[4-(...1,6-naphthyridin-2-yl)phenyl]cyclobutyl}carbamate 1,6-Naphthyridine Br (C5), phenyl (C3) 590.69 Multi-component reactions (e.g., imidazole coupling)

Biological Activity

tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a naphthyridine moiety, a bromine substituent, and a carbamate functional group, this compound exhibits a range of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13BrN2O2C_{12}H_{13}BrN_2O_2, with a molecular weight of approximately 299.15 g/mol. The presence of the bromine atom at the 5-position enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that naphthyridine derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.

Anticancer Activity

Studies have demonstrated that this compound may act as an inhibitor of specific enzymes involved in cancer progression. Its structural similarity to known anticancer agents suggests potential applications in cancer therapy. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines such as HeLa and HL-60, showing promising results in inhibiting cell proliferation.

Anti-inflammatory Properties

Preliminary findings suggest that this compound may possess anti-inflammatory properties. This activity is linked to its ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in blood coagulation pathways, indicating its possible use as an anticoagulant agent.
  • Binding Affinity : Interaction studies have shown that it binds to specific proteins associated with cancer progression, which may lead to reduced tumor growth.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound on HeLa cells:

  • Method : Cells were treated with varying concentrations of the compound.
  • Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating significant cytotoxicity at lower concentrations.
Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

Study 2: Antimicrobial Activity

A study assessing the antimicrobial activity against Gram-positive and Gram-negative bacteria revealed:

  • Method : Disk diffusion method was employed to evaluate inhibition zones.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

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